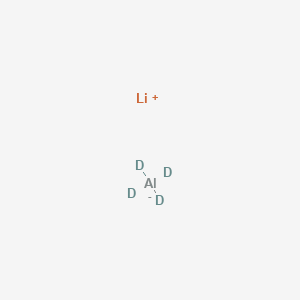

Lithium aluminium deuteride

描述

Synthesis Analysis

The synthesis of lithium aluminium deuteride can be achieved through the mechanochemical reaction of lithium aluminium hydride with deuterium gas. This process involves the direct combination of lithium and deuterium at elevated temperatures, where deuterium is obtained from the oxide using magnesium. The purity and isotopic composition of the product have been a focus of research to ensure high-quality materials for scientific studies (Holding & Ross, 2007).

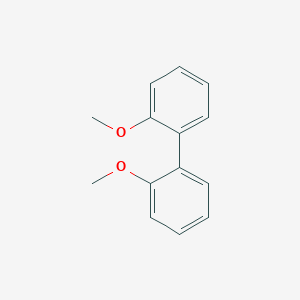

Molecular Structure Analysis

The molecular structure of LiAlD4 is crucial for its reactivity and properties. Research has shown that the ball-milling synthesis of alkali metal deuterides from commercial lithium aluminium deuteride can lead to the formation of NaAlD4 and KAlD4, which indicates the versatility of the mechanochemical processes in producing various aluminium deuteride compounds. The structure is further analyzed through techniques such as X-ray diffraction to verify the formation of these products (Pawelke, Felderhoff, Weidenthaler, & Schüth, 2008).

Chemical Reactions and Properties

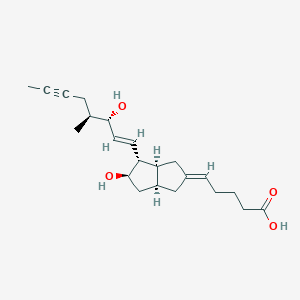

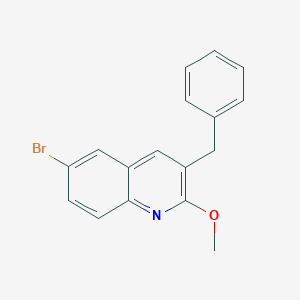

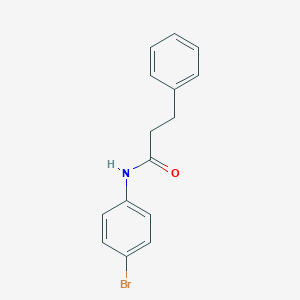

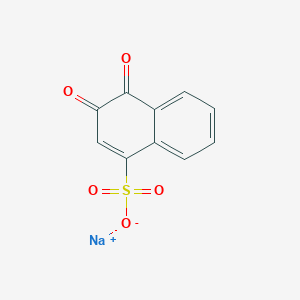

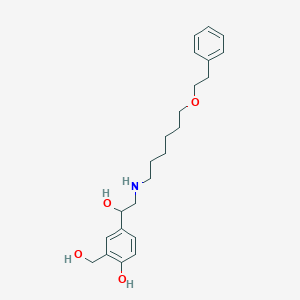

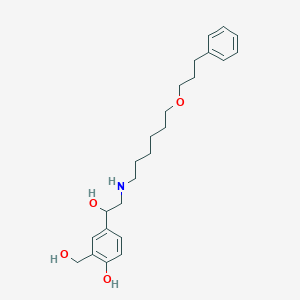

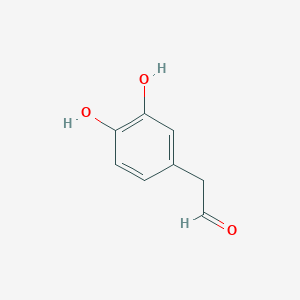

Lithium aluminium deuteride is known for its ability to undergo chemical reactions that are essential in the synthesis of deuterated compounds. For instance, the reduction of amide intermediates with LiAlD4 has been used to produce deuterium-labeled indolealkylamines, showcasing its application in the synthesis of metabolically stable probes for biochemical studies (Morris & Chiao, 1993).

Physical Properties Analysis

The physical properties of LiAlD4, such as its stability and reactivity, play a significant role in its applications. The mechanochemical synthesis method has been demonstrated to produce aluminium nanoparticles, which, when tested for deuterium absorption, showed no significant absorption within system resolution. This highlights the stability of the nanoparticles produced and the potential for LiAlD4 in applications requiring stable aluminium-based materials (Paskevicius, Webb, Pitt, Blach, Hauback, Gray, & Buckley, 2009).

Chemical Properties Analysis

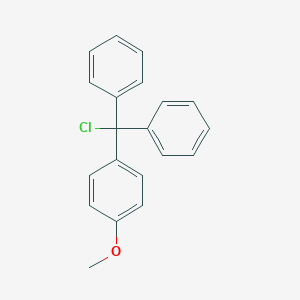

The chemical properties of lithium aluminium deuteride, including its reactivity with other compounds, are essential for its use as a reagent in synthetic chemistry. The reduction of esters to alcohols and further to deuterated compounds demonstrates the versatility of LiAlD4 as a reagent for introducing deuterium into organic molecules. This capability is valuable for the synthesis of isotopically labeled compounds for research purposes (Tulloch & Bergter, 1981).

科学研究应用

Lithium aluminium deuteride (LiAlD4) is a compound that possesses multiple applications in scientific research . Here are some of its applications:

-

Isotope Labeling

- Application: LiAlD4 is used in isotope labeling, a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell .

- Method: The deuterium atoms within the compound undergo exchange with other atoms, leading to the creation of novel compounds .

- Results: This technique allows scientists to observe reactions and interactions at a molecular level .

-

Deuterium Exchange Reactions

- Application: LiAlD4 is used in deuterium exchange reactions . These reactions are a type of isotope exchange reaction where a deuterium atom replaces a protium atom within a molecule .

- Method: The deuterium atoms within LiAlD4 can replace protium atoms in other compounds .

- Results: This can be used to investigate the mechanisms of chemical reactions .

-

Synthesis of Organometallic Compounds

- Application: LiAlD4 serves as a deuterium source for synthesizing various compounds, including organometallic compounds .

- Method: The deuterium atoms within LiAlD4 can be incorporated into organometallic compounds .

- Results: This allows for the synthesis of deuterium-labeled organometallic compounds .

安全和危害

属性

IUPAC Name |

lithium;tetradeuterioalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZDCIYGECBNKL-HGZFDWPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[AlH4-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Al-]([2H])([2H])[2H].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

42.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Lithium aluminum deuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium aluminum deuteride | |

CAS RN |

14128-54-2 | |

| Record name | Lithium tetradeuteroaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14128-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium tetradeuteridoaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)